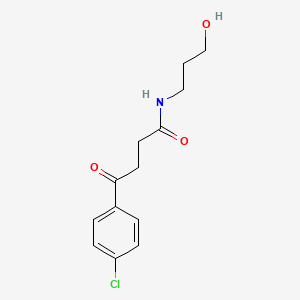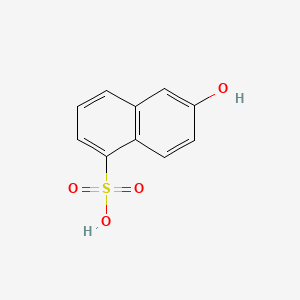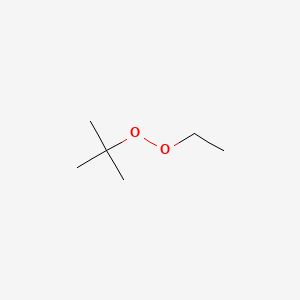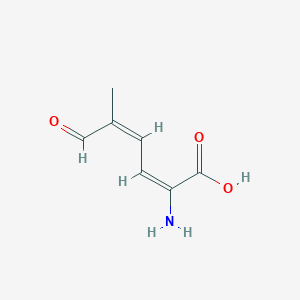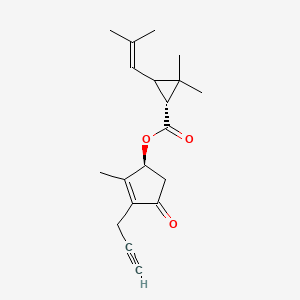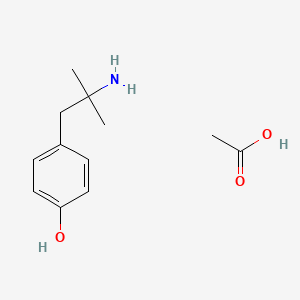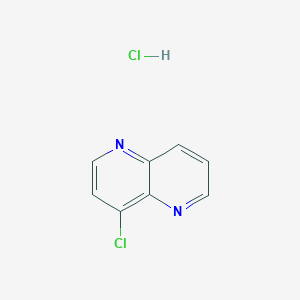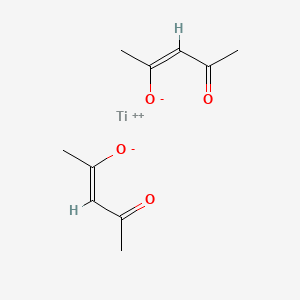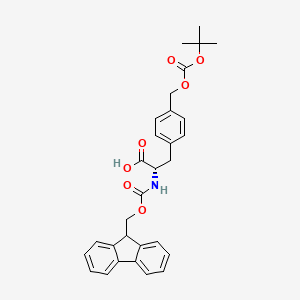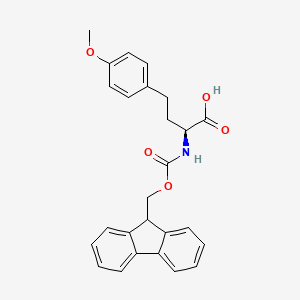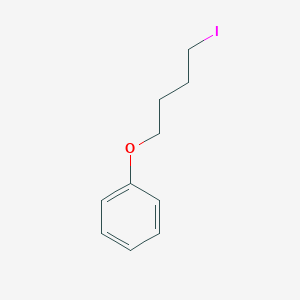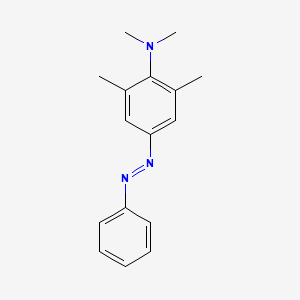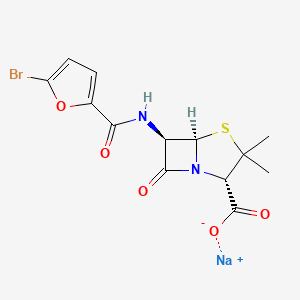
2-Bromofurylpenicillin sodium
Overview
Description
2-Bromofurylpenicillin sodium: is a synthetic penicillin derivative with a broad spectrum of antibacterial activity. It is a sodium salt form of 2-Bromofurylpenicillin, which is characterized by the presence of a bromine atom on the furan ring. The compound is known for its effectiveness against various bacterial infections, particularly those caused by penicillin-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromofurylpenicillin sodium typically involves the following steps:
Formation of the Furan Ring: The initial step involves the bromination of furan to produce 2-bromofuran.
Penicillin Core Synthesis: The penicillin core is synthesized through the condensation of 6-aminopenicillanic acid with the brominated furan derivative.
Sodium Salt Formation: The final step involves the conversion of the penicillin derivative to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of furan to produce 2-bromofuran.
Automated Condensation: Automated systems for the condensation of 6-aminopenicillanic acid with 2-bromofuran.
Purification and Crystallization: Purification of the product through crystallization and conversion to the sodium salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromofurylpenicillin sodium can undergo oxidation reactions, particularly at the furan ring.
Reduction: The compound can be reduced under specific conditions to modify its antibacterial properties.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the penicillin core.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 2-Bromofurylpenicillin sodium is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with bacterial cell walls and its ability to inhibit bacterial growth.
Medicine: this compound is used as an antibiotic for treating bacterial infections, especially those caused by penicillin-resistant strains.
Industry: The compound is used in the pharmaceutical industry for the development of new antibiotics and antibacterial agents.
Mechanism of Action
2-Bromofurylpenicillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell.
Comparison with Similar Compounds
Penicillin G: A natural penicillin with a similar mechanism of action but less effective against penicillin-resistant strains.
Amoxicillin: A broad-spectrum penicillin derivative with a different side chain, making it more effective against a wider range of bacteria.
Methicillin: A penicillin derivative specifically designed to resist degradation by penicillinase enzymes.
Uniqueness: 2-Bromofurylpenicillin sodium is unique due to the presence of the bromine atom on the furan ring, which enhances its stability and effectiveness against penicillin-resistant bacteria. This structural modification allows it to retain its antibacterial activity even in the presence of penicillinase enzymes.
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[(5-bromofuran-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O5S.Na/c1-13(2)8(12(19)20)16-10(18)7(11(16)22-13)15-9(17)5-3-4-6(14)21-5;/h3-4,7-8,11H,1-2H3,(H,15,17)(H,19,20);/q;+1/p-1/t7-,8+,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJTNVGPPITKR-CGLUDVHDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=C(O3)Br)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=CC=C(O3)Br)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942695 | |
| Record name | Sodium 6-[(5-bromofuran-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20520-37-0 | |
| Record name | 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(5-bromo-2-furamido)-3,3-dimethyl-7-oxo-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020520370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 6-[(5-bromofuran-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


